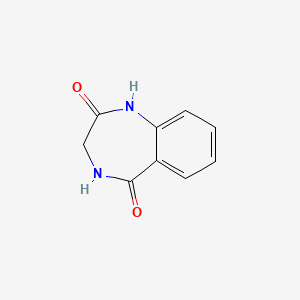

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHGGDCFQPMANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344936 | |

| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-94-5 | |

| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction of o-Phenylenediamine with Maleic Anhydride

One of the most common synthetic routes involves the reaction of o-phenylenediamine with maleic anhydride under reflux conditions. This method typically proceeds through the following stages:

Formation of Intermediate: The initial reaction between o-phenylenediamine and maleic anhydride forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization to yield 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.

This method is significant due to its relatively straightforward procedure and the availability of starting materials.

Alternative Synthetic Routes

Other methods have been explored in the literature:

Use of Catalysts: Some studies suggest employing catalysts such as hexachloroplatinic acid in tetrahydrofuran to enhance reaction efficiency and yield.

Reflux Techniques: Refluxing conditions can be optimized for various solvents to improve the reaction dynamics and product purity.

Industrial Production Considerations

In industrial settings, the production of this compound may involve:

Optimized Reaction Conditions: Tailoring temperature, pressure, and concentration to maximize yield.

Purification Techniques: Implementing recrystallization or chromatography for purification of the final product.

This compound is susceptible to various chemical reactions that can modify its structure and properties:

Types of Reactions

Oxidation: This compound can undergo oxidation to form derivatives such as quinazolinones.

Reduction: Reduction reactions may convert it into more reduced forms with altered pharmacological properties.

Substitution: The compound can engage in substitution reactions where functional groups on either ring are replaced by other groups.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Varies based on desired product |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions preferred |

| Substitution | Halogens, alkylating agents | Acidic or basic conditions |

Major Products Formed

The products resulting from these reactions depend on specific reagents and conditions used. For instance:

Oxidation may yield more oxidized benzodiazepine derivatives.

Substitution could lead to a variety of substituted benzodiazepines.

Research indicates that derivatives of this compound exhibit significant biological activities:

Biological Activity

The compound has been studied for its effects on GABA receptors and potential neuropharmacological properties:

| Activity Type | Findings | Methodology |

|---|---|---|

| Anxiolytic Effects | Reduced anxiety-like behaviors comparable to diazepam | Elevated plus maze test |

| Anticonvulsant Properties | Significant reduction in seizure frequency | Pentylenetetrazol-induced seizure model |

| Antitumor Activity | Inhibition of cancer cell proliferation | In vitro assays on breast and prostate cancer cells |

Mechanism of Action

The mechanism underlying its biological activity primarily involves modulation of GABA_A receptors. This interaction enhances the inhibitory effects of GABA neurotransmitter pathways, contributing to anxiolytic and sedative effects.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or diazepine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

Interaction with GABA Receptors

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione primarily acts as a modulator of gamma-aminobutyric acid (GABA) receptors. It enhances the activity of GABA-A receptors by interacting with multiple allosteric sites, leading to increased chloride channel opening frequency. This results in hyperpolarization of neurons and decreased neuronal excitability, contributing to its sedative and anxiolytic effects.

Cellular Effects

The modulation of GABA-A receptors by this compound has implications for various cellular processes. Increased inhibitory neurotransmission can lead to therapeutic effects in conditions such as anxiety disorders and epilepsy. Additionally, its unique structure allows for the exploration of structure-activity relationships (SAR) relevant to drug design .

Synthetic Routes

Preparation Methods

The synthesis of this compound typically involves the cyclization of o-phenylenediamine with maleic anhydride under reflux conditions. This method yields the desired compound through the formation of an intermediate that subsequently cyclizes.

Industrial Production

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as the use of catalysts and controlled temperature are employed to enhance production efficiency. Purification methods like recrystallization or chromatography are also utilized to achieve high-quality end products.

Therapeutic Applications

Potential Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of this compound. For instance, a derivative demonstrated significant growth inhibition against various human cancer cell lines by inducing apoptosis and cell cycle arrest. In vivo studies showed that this compound effectively inhibited tumor growth in xenograft models without observable toxicity .

Role in Drug Development

Due to its structural similarity to established benzodiazepines known for their anxiolytic and sedative properties, this compound serves as a scaffold for developing new therapeutic agents. Research is ongoing to explore its efficacy and safety as a pharmaceutical candidate in treating anxiety and related disorders .

Data Summary

| Application Area | Details |

|---|---|

| Biochemical Analysis | Modulates GABA-A receptors; affects chloride channel opening frequency |

| Synthetic Routes | Cyclization of o-phenylenediamine with maleic anhydride; optimized industrial production methods |

| Therapeutic Potential | Antitumor activity; potential use in treating anxiety disorders |

| Comparison with Others | Unique substitution pattern influences pharmacological properties |

Case Study 1: Antitumor Activity

A study identified a potent antitumor derivative of this compound that inhibited protein synthesis in cancer cells. This compound showed promising results against lung cancer cells in vitro and significantly reduced tumor growth in xenograft models .

Case Study 2: Structure-Activity Relationship

Research on the derivatives' structure revealed that specific modifications could enhance their activity as GPIIbIIIa antagonists. These findings underscore the importance of SAR studies in optimizing therapeutic efficacy and safety profiles .

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. By enhancing the binding activity of GABA, the compound exerts its effects on the central nervous system, leading to increased inhibitory neurotransmission. This mechanism is similar to that of other benzodiazepines, which are known to produce sedative and anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzodiazepine-2,5-dione derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Physicochemical Properties

- Solubility : Parent and methyl derivatives are soluble in organic solvents (DMSO, chloroform) but poorly in water .

- Thermal Stability : Melting points range from 182–183°C (parent) to 215°C (nitro derivatives), correlating with substituent polarity .

- Lipophilicity : LogP values increase with nitro (7-nitro-4-methyl: ~2.8) and benzylidene groups, enhancing membrane permeability .

Computational and In Silico Studies

Docking analyses reveal that substituents at C3 and N4 modulate binding to targets like HDM2 (a p53 regulator). For instance:

- Benzylidene derivatives exhibit improved hydrophobic interactions in HDM2 pockets .

- Pentacyclic derivatives (e.g., fused indole-benzodiazepine) show superior binding energy (-9.2 kcal/mol) compared to simpler analogs .

Key Research Findings

Stereochemical Influence : (3S)-configured derivatives demonstrate higher enzymatic stability than (3R) isomers, critical for drug design .

Natural vs. Synthetic Sources : Fungal metabolites (e.g., cyclopeptine) often lack potency (IC₅₀ >100 µM in cancer cells), while synthetic analogs show enhanced activity via targeted substitutions .

Safety Profiles : 3-Benzyl derivatives (e.g., CAS 32781-96-7) require stringent handling due to acute toxicity (GHS Category 5) .

Biologische Aktivität

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, recognized for its significant biological activities, particularly its interaction with gamma-aminobutyric acid (GABA) receptors. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Overview of the Compound

Chemical Structure :

this compound features a fused benzene and diazepine ring structure, which is critical for its biological activity. The compound is characterized by the presence of two nitrogen atoms within the diazepine ring.

CAS Number : 5118-94-5

Interaction with GABA Receptors

This compound acts primarily as a GABA modulator , enhancing the function of GABA-A receptors. It interacts with multiple allosteric sites on these receptors, leading to an increase in the frequency of chloride channel openings. This results in:

- Hyperpolarization of Neurons : Increased chloride influx causes hyperpolarization, reducing neuronal excitability.

- Sedative and Anxiolytic Effects : The modulation of GABA-A receptors is associated with sedative and anxiolytic properties similar to those observed in other benzodiazepines .

The mechanism by which this compound exerts its effects involves:

- Binding to Central Benzodiazepine Receptors : These receptors are linked to inhibitory GABA pathways.

- Enhancing GABA Binding : By increasing GABA's binding affinity to its receptor sites, the compound amplifies inhibitory neurotransmission within the central nervous system .

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

- Anxiolytic Agents : Due to its ability to modulate GABA-A receptors effectively.

- Anticonvulsant Properties : Similar to other benzodiazepines that are commonly used in treating epilepsy.

A study demonstrated that derivatives of this compound could serve as scaffolds for developing new anxiolytic medications with improved efficacy and safety profiles .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against various pathogens including:

| Pathogen | Activity Level |

|---|---|

| Plasmodium falciparum | Moderate |

| Leishmania spp. | Significant |

| Escherichia coli | Moderate |

These findings suggest that this compound may have a dual role as both a neuroactive agent and an antimicrobial agent .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves cyclization reactions. A common method includes:

- Refluxing o-phenylenediamine with maleic anhydride , leading to cyclization and formation of the desired product.

- Optimization for Industrial Production : Adjusting reaction conditions such as temperature and pressure can enhance yield and purity during industrial synthesis.

Q & A

Q. Which advanced NMR techniques elucidate conformational dynamics of benzodiazepinedione in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.